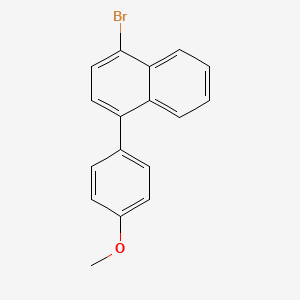

1-Bromo-4-(4-methoxyphenyl)naphthalene

Description

Contextualization within the Field of Aryl Halide Chemistry and Naphthalene (B1677914) Derivatives

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org These compounds are distinct from alkyl halides due to the sp² hybridization of the carbon atom in the C-X bond, which makes the bond stronger and less susceptible to classical nucleophilic substitution reactions (Sₙ1 and Sₙ2). tcichemicals.com However, aryl halides are exceptionally important substrates in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The bromine atom in 1-Bromo-4-(4-methoxyphenyl)naphthalene serves as a versatile reactive handle, particularly for palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgarkat-usa.org

Significance of Bromo-Substituted Aryl Compounds as Key Synthetic Building Blocks

Bromo-substituted aryl compounds, or bromoarenes, are among the most valuable building blocks in synthetic organic chemistry. researchgate.netorganic-chemistry.org Their significance stems from the reactivity of the carbon-bromine (C-Br) bond. This bond is sufficiently labile to participate in a wide array of transformations while being stable enough for the compounds to be isolated, purified, and stored.

The primary utility of bromoarenes is as electrophilic partners in cross-coupling reactions. wikipedia.org The Suzuki-Miyaura coupling, for instance, uses a palladium catalyst to react an aryl halide with an organoboron compound (like a boronic acid) to form a new C-C bond. researchgate.net This reaction is a cornerstone of modern synthesis due to its reliability, functional group tolerance, and the commercial availability of diverse starting materials. acs.org The bromine atom in this compound makes it an ideal substrate for such couplings, allowing for the introduction of various other aryl, alkyl, or vinyl groups at the C1 position.

Furthermore, the C-Br bond can be converted into other functional groups. For example, it can be transformed into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles. wikipedia.org This versatility allows chemists to use bromoarenes as precursors for a multitude of more complex structures. nih.gov

Role of Methoxy-Substituted Aromatic Moieties in Electronic Structure and Reactivity

The methoxy (B1213986) group (-OCH₃) is a powerful modulator of a molecule's electronic properties. As a substituent on an aromatic ring, it functions as a strong electron-donating group through resonance, where the lone pairs on the oxygen atom delocalize into the π-system of the ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles, particularly at the ortho and para positions.

Overview of Advanced Research Domains Involving Highly Substituted Naphthalene Scaffolds

Highly substituted naphthalene scaffolds are central to several advanced research areas due to their rigid structure and tunable electronic properties.

Materials Science: Substituted naphthalenes are extensively investigated as building blocks for organic semiconductors, liquid crystals, and fluorescent materials. tcichemicals.comfrontiersin.org The ability to attach different functional groups allows for precise tuning of their photophysical properties, such as absorption and emission wavelengths. For example, structures similar to this compound, like 1,8-bis(4-methoxyphenyl)naphthalene, are synthesized as precursors to complex, layered organic frameworks that exhibit aggregation-induced emission (AIE), a phenomenon with applications in sensors and bio-imaging. frontiersin.org The bromo-aryl functionality is key to building these systems via cross-coupling reactions.

Medicinal Chemistry: The naphthalene core is a recognized scaffold in drug discovery. mdpi.com Its rigid nature provides a well-defined orientation for appended functional groups to interact with biological targets. For instance, substituted naphthalenes have been developed as inhibitors for enzymes like peptidyl arginine deiminases (PADs), which are implicated in diseases such as cancer and autoimmune disorders. frontiersin.org The specific substitution pattern is critical for achieving high potency and selectivity.

Supramolecular Chemistry: Naphthalene-based molecules are used to construct complex self-assembling systems. Their flat, aromatic surface facilitates π-π stacking interactions, which drive the formation of ordered structures like nanotubes and gels. The functional groups on the naphthalene core, such as the bromo and methoxyphenyl groups in the target molecule, can be used to direct this assembly process and introduce additional functionalities.

A plausible synthetic route to this compound would involve a Suzuki-Miyaura cross-coupling reaction. This would likely use 1,4-dibromonaphthalene (B41722) as the starting material, which would be reacted with one equivalent of (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. This selective mono-coupling is a standard and efficient method for producing asymmetrically substituted biaryl compounds. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-dibromonaphthalene |

| 1,8-bis(4-methoxyphenyl)naphthalene |

| This compound |

| (4-methoxyphenyl)boronic acid |

| 1,4-bis(4-methoxyphenyl)naphthalene |

| 1-Bromo-2-naphthol |

| 1-bromonaphthalen-2-yl trifluoromethanesulfonate |

| Diaryl phosphine (B1218219) oxide |

| 5,6-dibromo-1,2-dihydroacenaphthylene |

| 5,6-bis(4-methoxyphenyl)-1,2-dihydroacenaphthylene |

| (1-bromonaphthalen-2-yl)diarylphosphine oxides |

| 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one |

| 4-bromonaphthalen-1-ol |

| 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one |

| 4-methoxy benzaldehyde |

| 1-Bromo-4-(2-bromoethyl)naphthalene |

| 1-methoxy-4-(2-methoxyethyl)naphthalene |

| 4-(2-ethyl)naphthalene |

| 1-Bromo-4-phenylnaphthalene |

| 2-(4-Methoxyphenyl)naphthalene |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-methoxyphenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-13-8-6-12(7-9-13)14-10-11-17(18)16-5-3-2-4-15(14)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICXZFREPJJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Bromo 4 4 Methoxyphenyl Naphthalene and Its Analogs

Catalytic Cross-Coupling Strategies for Naphthalene (B1677914) Arylation

The formation of the biaryl bond between the naphthalene scaffold and the methoxyphenyl group is a key step. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. mdpi.comyoutube.com This reaction is particularly effective for the synthesis of biaryls like 1-Bromo-4-(4-methoxyphenyl)naphthalene. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the active catalyst. youtube.com

A plausible synthetic route to this compound via Suzuki-Miyaura coupling would involve the reaction of 1,4-dibromonaphthalene (B41722) with 4-methoxyphenylboronic acid. The selectivity of this reaction can be influenced by the reaction conditions, including the catalyst, ligands, base, and solvent system. researchgate.net Research on the synthesis of 1-arylnaphthalenes has shown that aryl rings with electron-donating substituents, such as the methoxy (B1213986) group, tend to result in higher yields, which supports the feasibility of this approach. researchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling |

| Aryl Halide | 1,4-Dibromonaphthalene | Naphthalene source |

| Organoboron Reagent | 4-Methoxyphenylboronic acid | Aryl group source |

| Base | K₂CO₃, Cs₂CO₃, NaOEt | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, Water | Provides reaction medium |

The development of water-soluble catalysts and the use of aqueous media can make the process more environmentally friendly. mdpi.com For instance, modified β-cyclodextrin-supported palladium complexes have been used for phosphine-free Suzuki-Miyaura reactions in water. mdpi.com

Palladium-Catalyzed Direct Arylation Protocols for Naphthalene Derivatives

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.orgnih.gov In the context of synthesizing the target molecule, this could involve the direct arylation of 1-bromonaphthalene (B1665260) with an appropriate 4-methoxyphenyl (B3050149) source.

Significant progress has been made in the direct arylation of simple arenes with aryl bromides. nih.gov These methods often rely on a synergistic catalytic system, for example, combining silver and palladium catalysts. In such a system, the silver complex can facilitate the cleavage of the C-H bond of the arene, while the palladium catalyst enables the formation of the biaryl product. nih.gov This approach can reduce the need for a large excess of the arene coupling partner. nih.gov Another strategy involves the use of aryl sulfamates as stable and moisture-insensitive electrophiles in palladium-catalyzed direct arylations. nih.gov

Table 2: Comparison of Direct Arylation Approaches

| Method | Key Features | Advantages |

|---|---|---|

| Synergistic Ag/Pd Catalysis | Uses both silver and palladium catalysts. nih.gov | Allows reaction with a small excess of the arene, does not require directing groups. nih.gov |

| Aryl Sulfamates as Electrophiles | Employs moisture-stable aryl sulfamates. nih.gov | Utilizes easily accessible and stable starting materials. nih.gov |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions Utilizing Aryl Bromides (e.g., Heck Reactions)

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for forming C-C bonds, typically by coupling an unsaturated halide with an alkene. wikipedia.orgyoutube.comnumberanalytics.com While the classic Heck reaction involves an alkene, variations can be adapted for aryl-aryl coupling. More relevant to the synthesis of this compound, the Heck reaction framework highlights the versatility of palladium catalysis in coupling aryl halides. rsc.org

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of an alkene, and then β-hydride elimination. numberanalytics.comrsc.org For the synthesis of the target biaryl, a modified Heck-type reaction or a related coupling pathway would be necessary. The synthesis of a naphthalene analogue of a protein tyrosine phosphatase 1B inhibitor has been achieved using a Heck reaction, demonstrating its applicability to complex naphthalene systems. rsc.org

Advanced Bromination Techniques for Naphthalene Core Functionalization

The introduction of a bromine atom onto the naphthalene core is the second key synthetic challenge. The regioselectivity of this bromination is crucial for obtaining the desired 1-bromo isomer.

Regioselective Electrophilic Aromatic Bromination (e.g., N-Bromosuccinimide mediated reactions)

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic ring. For a precursor like 1-(4-methoxyphenyl)naphthalene, the directing effects of the aryl substituent would need to be considered.

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for electrophilic bromination. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS can be used for the regioselective bromination of activated aromatic compounds. researchgate.net For methoxy-substituted naphthalenes, NBS in acetonitrile (B52724) has been shown to be a mild and regiospecific nuclear brominating agent. acs.org The reaction conditions, such as the solvent and temperature, can be tuned to control the selectivity. nih.govresearchgate.net For instance, using NBS with silica (B1680970) gel can enhance para-selectivity in the bromination of some aromatic compounds. nih.govresearchgate.net

Table 3: Common Reagents for Electrophilic Bromination

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Bromine (Br₂) in CCl₄ | Warming, stirring | Can lead to mixtures of mono- and di-brominated products. orgsyn.org |

| N-Bromosuccinimide (NBS) in Acetonitrile | 0 °C to room temperature | Mild, regioselective for activated arenes. researchgate.netacs.org |

| NBS/Silica Gel | Varies | Can promote para-selectivity. nih.govresearchgate.net |

| Tetrabutylammonium tribromide (Bu₄NBr₃) | High temperature | Used for decarboxylative bromination. rsc.org |

Metal-Free Bromination Methodologies

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. researchgate.net For bromination, this often involves the in-situ generation of the brominating species from more benign sources.

One such approach involves using a mixture of an alkali metal bromide (like NaBr) and an oxidizer (like sodium perborate (B1237305) or H₂O₂) in an acidic medium. An eco-friendly alternative uses a bromide-bromate solution for bromination, avoiding the use of hazardous liquid bromine. chemindigest.com These methods can offer good yields and selectivities. For example, the bromination of naphthalene with a bromide-bromate reagent can yield 1-bromonaphthalene. chemindigest.com Another reported metal-free synthesis of a bromonaphthalene derivative involves a sequence starting from the Birch reduction of naphthalene, followed by cyclopropanation and subsequent ring-opening with molecular bromine. researchgate.net

C-H Functionalization Strategies for Direct Synthesis and Structural Diversification

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, moving towards more efficient and atom-economical processes. anr.fr For the synthesis of this compound and its analogs, C-H functionalization offers a powerful route to bypass traditional, multi-step cross-coupling reactions that require pre-functionalized starting materials. nih.gov This strategy allows for the direct attachment of aryl groups to the naphthalene core, significantly streamlining the synthetic sequence. anr.fr

A notable advancement in this area is the palladium-catalyzed direct arylation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene. rsc.orgnih.gov Research has demonstrated a highly selective C-H arylation of naphthalene using aryliodonium salts with palladium on carbon (Pd/C) as the catalyst, a method that notably proceeds without the need for specialized ligands or additives. rsc.orgnih.gov This approach provides controlled access to π-extended PAHs, which are crucial for the development of novel organic materials. nih.gov While highly effective for the parent naphthalene, the direct arylation of already substituted naphthalenes can present challenges in reactivity and regioselectivity, requiring careful optimization. rsc.org

To control the site of functionalization, chemists often employ directing groups. For instance, a carbonyl group at the C1 position of naphthalene can be used to direct the regioselective functionalization at either the C2 or the more challenging peri (C8) position. anr.fr This directed C-H activation is invaluable for creating a diverse library of substituted naphthalenes. Following the key C-H activation step, the directing group can be modified or removed, providing access to a wide range of structurally complex analogs that would be difficult to synthesize using conventional methods. anr.frnih.gov Mechanistic studies suggest these transformations can proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.orgnih.gov

Multi-Component and Cascade Reactions in Naphthalene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer remarkable synthetic efficiency. nih.govresearchgate.net This approach aligns with the principles of green chemistry by maximizing step economy and minimizing waste. researchgate.netrsc.org For the synthesis of arylnaphthalenes, MCRs can rapidly construct complex molecular architectures from simple precursors. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This strategy allows for the formation of multiple chemical bonds in a single, uninterrupted sequence. A powerful example is the one-pot, three-aryne cascade strategy for forming the naphthalene core. acs.orgnih.gov This method utilizes a traditional benzyne (B1209423) generation alongside a thermal hexadehydro-Diels–Alder (HDDA) reaction to rapidly construct the naphthalene skeleton from 1,3-diynes. acs.orgnih.gov

Another innovative cascade approach involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This process uses an inexpensive phosphonium (B103445) ylide to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom. The key to this transformation is the formation of a triene intermediate through ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the final substituted naphthalene product. nih.gov This method is particularly powerful as it leverages the well-established chemistry of isoquinoline C-H functionalization to create diverse naphthalene derivatives. nih.gov These advanced MCR and cascade methodologies provide highly efficient pathways to the core naphthalene structure, a critical prerequisite for the synthesis of this compound.

Optimization of Synthetic Reaction Conditions and Catalytic Systems

The synthesis of this compound, typically achieved via Suzuki-Miyaura cross-coupling, is highly dependent on the optimization of reaction conditions and the catalytic system. The reaction generally involves coupling a dibromonaphthalene with an arylboronic acid, such as 4-methoxyphenylboronic acid. The efficiency, yield, and selectivity of this transformation are governed by a delicate interplay of catalysts, ligands, solvents, and temperature. mdpi.comresearchgate.net

Palladium complexes are the catalysts of choice for these reactions. nih.gov To enhance catalyst performance and facilitate separation and recycling, heterogeneous catalytic systems have been developed. One such system employs hyper-crosslinked aromatic polymers (HAPs) based on naphthalene as supports for palladium nanoparticles. mdpi.comresearchgate.net These polymer-supported catalysts have demonstrated high efficiency (>95% conversion) and selectivity (>97%) in the Suzuki coupling of 4-bromoanisole (B123540) with phenylboronic acid, a model reaction highly relevant to the synthesis of the target compound. researchgate.netnih.gov Studies show that unreduced catalysts, containing both Pd(II) and Pd(0) species, often exhibit higher activity than their fully reduced counterparts. mdpi.com

The selectivity of the Suzuki-Miyaura reaction in producing mono- versus di-arylated naphthalenes from di-bromo precursors is a critical aspect to control. Research indicates a preference for the arylation of the 1-aryl-8-bromonaphthalene intermediate over the initial mono-arylation of 1,8-dibromonaphthalene. researchgate.net This selectivity is influenced by the electronic nature of the substituents on the arylboronic acid, with electron-donating groups generally leading to higher yields, underscoring the importance of the transmetalation step in the catalytic cycle. researchgate.net

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Cross-Coupling

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dba)2 (10) | K3PO4 | 1,4-Dioxane | Not specified | High | nih.gov |

| Pd-Complex 7 (0.2 mol%) | KOH | Water | 100 | Good to Excellent | arkat-usa.org |

| Pd on NA-based polymer (0.2 mol%) | NaOH | Ethanol-Water | 60 | >95 | mdpi.com |

Design and Performance Evaluation of Ligand Systems for Catalysis

The ligand bound to the metal center of a catalyst is a crucial determinant of its reactivity, stability, and selectivity in cross-coupling reactions. nih.govacs.org The rational design of ligands is paramount for overcoming challenges associated with sterically hindered substrates or achieving high functional group tolerance. nih.gov For palladium-catalyzed reactions, sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and adamantyl-based ligands, have proven effective for the arylation of a wide range of aryl bromides and chlorides. nih.gov

The performance of a ligand can be finely tuned by modifying its electronic and steric properties. In one study on copper-catalyzed oxidative coupling, modifying a pyridyl-based ligand by appending a naphthalene moiety instead of a phenyl group resulted in a significant increase in reaction yield (from 65% to 84%) and a reduction in reaction time. acs.org This enhancement is attributed to favorable π-system interactions within the catalytic complex.

The development of chiral ligands has also enabled asymmetric catalysis, leading to the enantioselective C-H activation and arylation, which is critical for the synthesis of chiral molecules. rsc.org While much of the foundational work on ligand design has focused on C-N cross-coupling, the principles are broadly applicable to the C-C bond-forming reactions used to synthesize arylnaphthalenes. nih.govacs.org

Table 2: Influence of Ligand Design on Catalytic Performance

| Catalyst System | Ligand | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Palladium | P(t-Bu)₃, (1-Ad)P(t-Bu)₂ | Arylation of Malonates | Effective for sterically hindered and electron-rich/poor aryl halides. | nih.gov |

| Copper(II) Chloride | Naphthylpyridyl (L5) | Oxidative Coupling | Appending a naphthalene moiety to the ligand increased yield to 84%. | acs.org |

| Palladium(0) | Chiral Binol-derived Phosphate | Asymmetric C(sp³)–H Arylation | Enables efficient enantioselective C-H activation. | rsc.org |

Influence of Solvent Systems and Temperature Gradients on Reaction Efficacy

Temperature gradients are used to control reaction kinetics and selectivity. For instance, many palladium-catalyzed couplings are conducted at elevated temperatures (e.g., 100 °C) to ensure a sufficient reaction rate. arkat-usa.org However, milder conditions (e.g., 60 °C) can also be effective, particularly with highly active catalytic systems, which can help to minimize side reactions. mdpi.comnih.gov

The pursuit of more sustainable synthetic methods has driven interest in using environmentally benign solvents. Water has emerged as a viable medium for Suzuki-Miyaura cross-coupling reactions. arkat-usa.org The use of aqueous solvent systems not only aligns with green chemistry principles but can also, in some cases, enhance catalytic activity. Thermodynamic studies on the solubility of naphthalene in various solvents provide fundamental data that aids in the rational selection of an appropriate solvent system for a given transformation. researchgate.net

Considerations for Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly integral to the design of modern synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. anr.frrsc.org The synthesis of complex molecules like this compound and other polycyclic aromatic hydrocarbons (PAHs) provides a platform for implementing these principles. nih.gov

A key tenet of green chemistry is atom economy, which is maximized by synthetic strategies like C-H activation. anr.fr By directly converting C-H bonds to C-C or C-heteroatom bonds, these methods reduce the number of synthetic steps and avoid the generation of stoichiometric byproducts associated with pre-functionalization and activation of substrates. anr.fr Similarly, multi-component and cascade reactions are inherently green as they combine several synthetic operations into a single step, thereby reducing solvent usage, energy consumption, and purification efforts. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 4 Methoxyphenyl Naphthalene

Transformations and Derivatizations at the Bromine Center

The bromine atom on the naphthalene (B1677914) ring is a versatile handle for a variety of chemical modifications, including nucleophilic substitutions, the formation of organometallic species, and numerous cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of 1-Bromo-4-(4-methoxyphenyl)naphthalene, the absence of such activating groups renders the molecule relatively unreactive towards classical SNAr reactions under standard conditions. The reaction proceeds through a stepwise mechanism involving the formation of a high-energy Meisenheimer complex, which is disfavored in this system due to the lack of electronic stabilization. libretexts.orgyoutube.com

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom in this compound can be readily converted into highly reactive organometallic reagents. These transformations are fundamental in organic synthesis, as they reverse the polarity of the carbon atom attached to the bromine, turning it from an electrophilic to a nucleophilic center.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, (4-(4-methoxyphenyl)naphthalen-1-yl)magnesium bromide. This organomagnesium compound is a potent nucleophile and can participate in a wide array of reactions, including the formation of new carbon-carbon bonds with various electrophiles like aldehydes, ketones, and esters. The preparation of similar Grignard reagents, such as 4-methoxyphenylmagnesium bromide from 4-bromoanisole (B123540), is a well-established procedure. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org

Organolithium Compounds: Alternatively, reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures can generate the corresponding organolithium species, 1-lithio-4-(4-methoxyphenyl)naphthalene. Organolithium reagents are generally more reactive than their Grignard counterparts and are employed in a similar range of nucleophilic addition and substitution reactions.

Cross-Coupling Reactions as a Versatile Platform for Further Functionalization

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netorganic-chemistry.orgyoutube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.orgnih.govfrontiersin.orgthieme-connect.de The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govnih.gov It is a highly reliable method for the synthesis of aryl-substituted alkynes.

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. nih.govorganic-chemistry.orgwikipedia.orgpsu.eduresearchgate.net While effective, the toxicity of the organotin compounds is a significant drawback.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgwikipedia.orgnih.govnih.govorganic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner to couple with the aryl bromide, typically catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.govrsc.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the nucleophile to couple with the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govdntb.gov.ua

Below is an interactive data table summarizing representative conditions for these cross-coupling reactions with similar aryl bromide substrates.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or SPhos | K2CO3 or Cs2CO3 | Toluene/H2O or Dioxane | 80-110 °C |

| Heck | Pd(OAc)2 | P(o-tol)3 | Et3N or K2CO3 | DMF or Acetonitrile (B52724) | 100-140 °C |

| Sonogashira | PdCl2(PPh3)2 and CuI | PPh3 | Et3N or Piperidine | THF or DMF | Room Temp to 80 °C |

| Stille | Pd(PPh3)4 | PPh3 | - | Toluene or Dioxane | 80-120 °C |

| Buchwald-Hartwig | Pd2(dba)3 or Pd(OAc)2 | XPhos or RuPhos | NaOt-Bu or K3PO4 | Toluene or Dioxane | 80-110 °C |

| Kumada | NiCl2(dppp) or Pd(PPh3)4 | dppp or PPh3 | - | THF or Diethyl Ether | Room Temp to Reflux |

| Negishi | Pd(PPh3)4 or Ni(acac)2 | PPh3 | - | THF or DMF | Room Temp to 80 °C |

Reactivity of the Methoxyaryl Moiety

The methoxy-substituted phenyl ring also presents opportunities for chemical modification, primarily through electrophilic substitution on the aromatic ring or cleavage of the ether bond.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. organic-chemistry.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. organic-chemistry.org Therefore, electrophilic attack on the 4-methoxyphenyl (B3050149) group of this compound is expected to occur at the positions ortho to the methoxy group (positions 3' and 5' of the phenyl ring). Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R), though this reaction is often prone to polyalkylation and rearrangements.

Demethylation and Ether Cleavage Reactions Leading to Phenolic Derivatives

The methyl ether of the methoxyaryl moiety can be cleaved to yield the corresponding phenolic derivative, 4-(4-hydroxyphenyl)naphthalene-1-bromide. This transformation is typically achieved under strong acidic conditions or with specific demethylating agents.

Using Strong Protic Acids: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. libretexts.orglibretexts.orgchemistrysteps.comopenstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the phenyl cation. libretexts.org

Using Lewis Acids: Boron tribromide (BBr3) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.com The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by intramolecular or intermolecular attack of a bromide ion on the methyl group. This method is often preferred due to its high efficiency and the ability to be carried out under milder conditions compared to strong protic acids.

The resulting phenolic compound can then undergo further functionalization, such as conversion to esters or ethers, or be used in reactions where a free hydroxyl group is required.

Reactivity of the Naphthalene Core

The naphthalene core of this compound is the primary site of chemical reactivity. The substituents at the 1- and 4-positions dictate the regioselectivity and feasibility of further functionalization or structural modifications.

Site-Selective Aromatic Functionalization (e.g., Directed C-H Arylation)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis for creating complex molecules. acs.org In the case of this compound, several C-H bonds on the naphthalene skeleton are available for functionalization. The regioselectivity of these reactions is governed by the electronic and steric influences of the existing bromo and methoxyphenyl groups.

While this specific molecule lacks a classical directing group to chelate a metal catalyst, the inherent properties of the substituents guide the reaction. rsc.org Metal-catalyzed C-H activation processes, such as arylation, are likely to occur at specific positions. wikipedia.orgrsc.org Key sites for potential functionalization include:

C8 (peri-position): The C-H bond at the C8 position is peri to the C1-bromo substituent. This position is often a target for functionalization in 1-substituted naphthalenes due to unique electronic effects and proximity, although it can be sterically hindered. rsc.org

C5-position: The C-H bond at C5 is ortho to the 4-methoxyphenyl group at C4. This position is another potential site for functionalization, though it is subject to significant steric hindrance from the bulky aryl substituent.

C2 and C3-positions: These positions are generally less favored for direct C-H activation compared to the peri position in related systems.

The development of new methodologies for regioselective functionalization of substituted naphthalenes is an active area of research. wikipedia.org These methods often rely on the careful choice of catalysts and reaction conditions to overcome the inherent selectivity challenges posed by the substrate. acs.orgwikipedia.org

Ring Modification and Rearrangement Pathways

Beyond simple functionalization, the naphthalene core can undergo more profound structural changes through ring modification and rearrangement, typically under specific conditions such as high heat or photochemical irradiation. wikipedia.orguaeu.ac.ae

Thermal Rearrangements: Aromatic hydrocarbons can undergo thermal isomerization or automerization (atomic scrambling without net structural change). wikipedia.org For instance, the thermal isomerization of azulene (B44059) to the more stable naphthalene is a well-studied phenomenon. wikipedia.org While specific studies on this compound are not detailed in the literature, it is plausible that under flash vacuum pyrolysis conditions, it could undergo skeletal reorganization or substituent migration, common pathways for polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgacs.orgrsc.org

Photochemical Rearrangements: Photochemical methods can also induce structural changes. Photo-excited naphthalenes can be reduced to dihydronaphthalenes in the presence of an electron donor like triethylamine. nih.gov Furthermore, photocyclization of diarylethenes containing a naphthalene moiety can lead to the formation of phenanthrenes. uaeu.ac.ae

Strain-Induced Rearrangements: In highly substituted naphthalenes, severe steric strain between adjacent groups can lead to unusual rearrangements that disrupt the aromatic system. For example, extreme steric hindrance between 1,8-disubstituted groups on a naphthalene ring has been shown to induce fragmentation of a C-C bond under mild conditions, leading to a complete skeletal rearrangement. acs.orgnih.govnih.gov Given the steric bulk of the 4-methoxyphenyl group at C4 and the bromine at C1, strain-relief pathways could potentially be accessed under certain reaction conditions.

Proposed Reaction Mechanisms and Elucidation of Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and optimizing synthetic routes. This involves elucidating catalytic cycles and the roles of various factors in controlling reaction outcomes.

Detailed Catalytic Cycle Elucidation for Metal-Mediated Transformations

The C1-bromo substituent is a key reactive handle for metal-mediated cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions are particularly relevant. uaeu.ac.aeacs.orgmdpi.com These reactions share a common mechanistic framework, generally proceeding through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. rsc.orgacs.org

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine (C-Br) bond of this compound. This step forms a Pd(II) intermediate, where both the aryl group and the bromide are attached to the palladium center. acs.orgresearchgate.net

Transmetalation (for Suzuki-type reactions): In a Suzuki coupling, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species. rsc.org

Migratory Insertion (for Heck-type reactions): In a Heck reaction, an alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-carbon bond. mdpi.comresearchgate.net

Reductive Elimination: This is the final bond-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgacs.org

The table below outlines typical conditions for such transformations involving aryl bromides.

| Reaction Type | Coupling Partner | Catalyst/Precursor | Ligand (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₂CO₃, NaOH | Toluene, Dioxane/Water |

| Heck Coupling | Alkene | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Et₃N, NaOAc | DMF, Acetonitrile |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ | Buchwald or Hartwig ligands | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Role of Directing Groups, Steric Effects, and Electronic Factors on Regioselectivity

The outcome of chemical reactions on the naphthalene core is a complex interplay of directing effects, steric hindrance, and the electronic nature of the substituents.

Directing Groups: In the context of C-H activation, a directing group typically contains a heteroatom that coordinates to the metal catalyst, guiding it to a specific C-H bond, often in the ortho position. acs.org While this compound does not possess a classic directing group on its naphthalene frame, the oxygen atom of the methoxy group on the pendant phenyl ring could, in principle, exhibit weak coordinating effects in some catalytic systems. However, its distance and flexibility make strong directionality on the naphthalene core unlikely. Instead, the existing substituents act as passive governors of regioselectivity. wikipedia.org

Steric Effects: Steric hindrance plays a decisive role in determining which sites on the molecule are accessible to reagents. The bulky 4-methoxyphenyl group at C4 significantly obstructs the C5 position. Similarly, the bromine atom at C1 and the methoxyphenyl group at C4 create a sterically crowded peri region, potentially hindering reactions at the C8 and C5 positions. This steric congestion can force reactions to occur at less hindered sites or require catalysts with specific geometric profiles to access crowded positions.

Electronic Factors: The electronic properties of the substituents modify the electron density across the naphthalene ring system, influencing its reactivity.

The bromine atom at C1 is electron-withdrawing through its inductive effect (-I), which deactivates the ring towards electrophilic attack.

The 4-methoxyphenyl group at C4 is generally considered an electron-donating group (+M effect from the methoxy group, transmitted through the phenyl ring). This push-pull electronic arrangement creates a nuanced distribution of electron density. The ring to which the substituents are attached is electronically polarized, which, combined with steric factors, dictates the most probable sites for electrophilic, nucleophilic, or metal-catalyzed reactions. For instance, in metal-catalyzed C-H functionalization, the electronic nature of a specific C-H bond can influence the ease of its activation by a catalyst.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental data.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structure and Stereochemistry Assignment

No publicly available experimental data.

Solid-State NMR for Polymorphic Analysis and Conformational Rigidity

No publicly available experimental data.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

No publicly available experimental data.

Elucidation of Precise Molecular Conformation and Geometry

No publicly available experimental data.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

No publicly available experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

No publicly available experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Naphthalene (B1677914) and its derivatives are known to exhibit interesting photophysical properties due to their extended π-conjugated systems. nih.gov Generally, the electronic absorption and emission spectra of such compounds provide valuable insights into their electronic structure and excited-state dynamics.

Investigation of Electronic Transitions and Photophysical Processes

Specific experimental data on the UV-Vis absorption and fluorescence emission maxima for 1-Bromo-4-(4-methoxyphenyl)naphthalene, which are crucial for identifying its electronic transitions (e.g., π → π*), could not be located in the reviewed literature. The photophysical processes, such as internal conversion, intersystem crossing, and radiative decay, are influenced by the substitution pattern on the naphthalene core. The presence of a bromine atom can facilitate intersystem crossing due to the heavy-atom effect, potentially leading to phosphorescence or a reduction in fluorescence quantum yield. The methoxy (B1213986) group, being an electron-donating group, can influence the energy of the electronic transitions. However, without experimental data, any discussion remains speculative.

Determination of Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. Naphthalene derivatives can be highly fluorescent, making them suitable for applications such as fluorescent probes. nih.gov However, no published values for the quantum yield or excited-state lifetime of this compound were found. The determination of these parameters would require dedicated photophysical measurements.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While specific IR and Raman spectra for this compound are not available, a general analysis based on its constituent functional groups can be discussed.

The IR spectrum would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching of the naphthalene and benzene (B151609) rings: In the range of 1450-1600 cm⁻¹.

C-O stretching of the methoxy group: Around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br stretching: Usually found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Without access to the actual spectra, a detailed molecular vibrational analysis and the creation of a data table with specific peak assignments for this compound is not possible.

Computational and Theoretical Chemical Studies of this compound

Extensive searches of publicly available scientific literature and chemical databases did not yield specific computational and theoretical studies for the compound This compound . While computational methods such as Density Functional Theory (DFT) are widely used to analyze related naphthalene derivatives, specific research detailing the optimized molecular geometry, electronic structure, charge distribution, predicted spectroscopic properties, or mechanistic pathways for this particular molecule is not available in the accessed resources.

General principles of computational chemistry suggest that such studies would be valuable for understanding the structure-property relationships of this molecule. For instance, DFT calculations could provide insights into the dihedral angle between the naphthalene and methoxyphenyl rings, which would be a key determinant of its conformational energy landscape. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would help in characterizing its electronic properties and reactivity. Furthermore, investigations into its intramolecular charge transfer characteristics could elucidate its potential in materials science applications. However, without specific published research on This compound , a detailed analysis as per the requested outline cannot be provided at this time.

Computational and Theoretical Chemical Studies

Mechanistic Pathway Investigations via Computational Modeling

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the outcomes of chemical reactions, particularly concerning regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the products).

For electrophilic aromatic substitution reactions involving 1-Bromo-4-(4-methoxyphenyl)naphthalene, computational approaches can determine the most likely sites for an incoming electrophile. Methods like the RegioSQM (Regioselectivity by SQM) can be employed to predict the regioselectivity of such reactions. nih.govchemrxiv.org This method calculates the proton affinity of all aromatic carbon atoms, with the lowest free energies indicating the most nucleophilic centers and thus the most probable sites of electrophilic attack. nih.govchemrxiv.org By applying such a method to this compound, one could generate a predictive model for its reactivity in various electrophilic substitutions.

In addition to proton affinity calculations, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO), can provide valuable information. The regions of the molecule with the largest HOMO lobes are generally more susceptible to electrophilic attack. For complex heterocyclic systems, a combination of calculated NMR shifts and HOMO orbital analysis has been shown to predict the regiochemical outcome of halogenation reactions with high accuracy. nih.govsemanticscholar.orgku.dk

The following table illustrates a hypothetical reactivity prediction for the naphthalene (B1677914) core of this compound based on the directing effects of the existing substituents. The methoxyphenyl group is an activating group, directing electrophiles to the ortho and para positions, while the bromo group is a deactivating but ortho-para directing group. The interplay of these electronic effects, steric hindrance, and the inherent reactivity of the naphthalene ring system would be quantified by computational models.

| Position on Naphthalene Ring | Predicted Reactivity towards Electrophiles | Rationale |

| 2 and 3 | Moderate | Influenced by the activating methoxyphenyl group at position 4. |

| 5 and 8 | High | Ortho and para positions relative to the activating methoxyphenyl group, and less sterically hindered. |

| 6 and 7 | Low | Meta positions relative to the activating methoxyphenyl group. |

Stereoselectivity predictions often involve the calculation of transition state energies for different reaction pathways leading to various stereoisomers. For reactions involving the creation of new chiral centers, computational modeling can elucidate the energetic barriers for the formation of each stereoisomer, thereby predicting the major product. While this compound itself is not chiral, reactions at its substituent groups or addition reactions to the naphthalene ring could generate stereocenters, the formation of which could be modeled.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of this compound in various environments, such as in solution or in the solid state.

An all-atom force field could be developed and optimized for simulations of this molecule, similar to studies conducted on anthracene and naphthalene. aip.org Such simulations would reveal information about its conformational flexibility, particularly the rotation around the single bond connecting the naphthalene and methoxyphenyl rings. The simulations can also predict local ordering in the liquid state and the mechanisms of phase transitions like melting. aip.org

MD simulations are particularly powerful for investigating intermolecular interactions. For this compound, these interactions would include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···π and C-Br···π interactions. researchgate.net The presence of the bromine and methoxy (B1213986) substituents introduces polarity and specific sites for interaction. For instance, studies on related bromo- and methoxy-substituted compounds have highlighted the importance of C–H···O and halogen bonding interactions in their crystal packing. sbq.org.briucr.org MD simulations can quantify the strength and dynamics of these interactions, providing insight into how the molecules would arrange themselves in a condensed phase.

Simulations of this molecule in the presence of other molecules, such as solvents or biological macromolecules, can also be performed. For example, the interaction of naphthalene with water has been studied using Born-Oppenheimer Molecular Dynamics to understand the nature of hydrophobic interactions. nih.gov Similar simulations for this compound could elucidate its solvation behavior and its potential to interact with biological targets.

The following table summarizes the types of intermolecular interactions that could be investigated for this compound using MD simulations.

| Interaction Type | Description | Potential Importance |

| π-π Stacking | Attraction between the aromatic rings of neighboring molecules. | A primary driving force for the packing of aromatic molecules. |

| Halogen Bonding | Noncovalent interaction involving the bromine atom as an electrophilic region. | Can influence crystal packing and interactions with other molecules. |

| C-H···π Interactions | Weak hydrogen bonds between C-H bonds and the π-system of the aromatic rings. | Contribute to the overall stability of molecular assemblies. |

| Dipole-Dipole Interactions | Electrostatic interactions arising from the permanent dipoles of the methoxy and bromo substituents. | Influence the orientation of molecules in the condensed phase. |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Contribute to the overall intermolecular potential energy. |

Quantitative Structure-Property Relationship (QSPR) Studies for Prediction of Material Properties

Quantitative Structure-Property Relationship (QSPR) studies are a type of computational modeling that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netnih.gov These models are typically expressed as mathematical equations that can be used to predict the properties of new or untested compounds. researchgate.net

For this compound, a QSPR model could be developed to predict a variety of properties, such as its boiling point, melting point, solubility, or even its reactivity in certain chemical processes. The first step in developing a QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can encode information about the molecule's topology, geometry, electronic structure, and physicochemical properties.

Examples of descriptors that could be calculated for this compound and used in a QSPR model are listed in the table below.

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings. | Basic information about the molecular composition and size. |

| Topological | Connectivity indices, Wiener index. | Information about the branching and connectivity of the atoms. |

| Geometrical | Molecular surface area, molecular volume. | Information about the three-dimensional shape and size of the molecule. |

| Quantum Chemical | HOMO and LUMO energies, dipole moment, partial charges. | Information about the electronic structure and reactivity. |

Once a set of descriptors is calculated for a series of related compounds with known properties, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. nih.govresearchgate.net This model can then be used to predict the property for this compound. For instance, QSPR models have been successfully used to predict the 13C NMR chemical shifts of substituted naphthalenes and the reaction rates of naphthalene derivatives with peroxy-acids. nih.govresearchgate.net

Advanced Materials Applications and Performance Characteristics Non Prohibited Aspects

Organic Electronic and Optoelectronic Materials

The unique electronic structure of the naphthalene (B1677914) ring system, combined with the electron-donating nature of the methoxyphenyl group, positions 1-Bromo-4-(4-methoxyphenyl)naphthalene as a valuable precursor for materials used in organic electronic and optoelectronic devices.

Naphthalene is a well-established building block for constructing conjugated materials for blue-color OLEDs due to its wide energy bandgap. mdpi.comresearchgate.net The core structure of this compound is leveraged in the design of emitters, particularly those that function through thermally activated delayed fluorescence (TADF). In a typical TADF molecular design, electron-donating and electron-accepting units are strategically combined. rsc.org In derivatives of this compound, the methoxyphenyl group can act as an electron donor, while the naphthalene system can function as an acceptor. chemrxiv.orgrsc.org This intramolecular charge-transfer character is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling efficient harvesting of triplet excitons for light emission.

The bromine atom on the naphthalene ring is critical for synthesis, providing a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. mdpi.comfrontiersin.org This allows the this compound unit to be incorporated into larger, more complex emitter molecules. For instance, naphthalene has been successfully used as an acceptor core coupled with phenoxazine (B87303) donors to create a green TADF emitter for OLEDs. chemrxiv.orgrsc.org

Table 1: Performance of a Naphthalene-Acceptor-Based TADF Emitter

| Emitter Name | Donor Unit | Acceptor Unit | Emission Color | Max. External Quantum Efficiency (EQEmax) |

|---|

In the field of solar energy, organic small molecules serve as essential components, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ss-DSSCs). nih.govdyenamo.se These materials facilitate the efficient extraction and transport of positive charge carriers (holes) from the light-absorbing layer to the electrode, which is critical for high power conversion efficiency.

While direct applications of this compound in OPVs or DSSCs are not extensively documented, its core structure is highly relevant. Arylamine derivatives containing a naphthalene core have been designed and investigated as potential HTMs. nih.gov For example, theoretical studies on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, which share the methoxyphenyl-naphthalene scaffold, show promise for good stability and high hole mobility, essential characteristics for effective HTMs. nih.gov The synthetic accessibility provided by the bromo-functionalization allows for the systematic tuning of the material's properties to optimize device performance.

Table 2: Calculated Properties of Naphthalene-Based Hole Transporting Materials (HTMs)

| Compound | Reorganization Energy (λh) | Description |

|---|---|---|

| H101 (Reference) | 0.596 eV | Parent arylamine-based HTM. nih.gov |

| CP1 (Designed) | 0.115 eV | Designed N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative with a fused aromatic ring. nih.gov |

| CP2 (Designed) | 0.114 eV | Designed N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative with a different fused aromatic ring. nih.gov |

A lower reorganization energy (λh) is generally indicative of a higher potential charge-transfer rate.

The performance of organic semiconductors is fundamentally linked to their ability to transport charge, which depends on molecular structure and packing in the solid state. The planar and aromatic nature of the naphthalene core in this compound is advantageous for facilitating π-π stacking between adjacent molecules, a primary mechanism for charge hopping in amorphous or polycrystalline organic films.

Computational studies, such as those using Density Functional Theory (DFT), are employed to predict the charge transport properties of materials derived from this scaffold. nih.gov Key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the reorganization energy, can be calculated to screen potential candidates for hole or electron transport layers. The methoxyphenyl group influences the HOMO/LUMO levels, while the bromine atom allows for the attachment of other functional groups to further refine these properties and enhance intermolecular interactions for improved charge mobility. nih.gov

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like frequency conversion and optical switching. The NLO response of an organic molecule is often linked to the presence of an intramolecular charge-transfer (ICT) system.

A common design principle for organic NLO materials is the creation of a donor-π bridge-acceptor (D-π-A) structure. This arrangement facilitates the polarization of the molecule under an external electric field. In the case of this compound, the methoxyphenyl group acts as an electron donor, and the naphthalene ring system serves as the π-bridge and can also function as an acceptor. researchgate.netscienceopen.com This inherent D-π-A characteristic makes its derivatives potential candidates for NLO applications.

The efficiency of NLO materials is often evaluated by quantum chemical investigations to determine properties like molecular hyperpolarizability. scienceopen.com Structure-property relationships show that enhancing the strength of the donor and acceptor groups and extending the π-conjugation length can lead to a greater NLO response. The bromine atom in this compound offers a convenient route to attach stronger acceptor groups, thereby tuning the molecule's NLO properties based on these established design principles. scienceopen.com

Functional Monomers and Precursors for Polymer Synthesis

The presence of a bromine atom makes this compound an excellent monomer or precursor for the synthesis of conjugated polymers. These polymers are of great interest for applications in flexible electronics, sensors, and large-area lighting. The synthesis is typically achieved through metal-catalyzed cross-coupling reactions where the carbon-bromine bond is selectively activated.

Several polymerization techniques can utilize naphthalene-based monomers:

Suzuki Coupling Polymerization : This method involves the reaction of an aryl halide (like this compound) with an organoboron compound in the presence of a palladium catalyst. It is a powerful tool for creating copolymers with precisely controlled structures for applications such as blue-emitting polymers in OLEDs. mdpi.com

Yamamoto Coupling Polymerization : This reaction utilizes a nickel(0) complex to achieve the dehalogenative coupling of aryl halides. It has been successfully used to synthesize high molecular weight 1,4-polynaphthalenes, which are promising for solution-processed, true-blue OLEDs. researchgate.net

Friedel-Crafts Polymerization : Naphthalene itself can be polymerized through Friedel-Crafts crosslinking, demonstrating the versatility of the naphthalene core in forming robust polymer networks. mdpi.com

The resulting polymers combine the rigidity and electronic properties of the naphthalene backbone with the processability and functionality imparted by substituents like the methoxyphenyl group.

Table 3: Polymerization Methods for Naphthalene-Based Monomers

| Polymerization Method | Monomer Type | Catalyst/Reagent | Resulting Polymer Type | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Aryl halides, Organoborons | Pd(PPh₃)₄, K₂CO₃ | Copolymers mdpi.comfrontiersin.org | OLEDs mdpi.com |

| Yamamoto Coupling | Aryl halides | Ni(0) complex | Homopolymers (e.g., 1,4-polynaphthalene) researchgate.net | Blue-emitting OLEDs researchgate.net |

Following a comprehensive search for scientific literature on "this compound," it has become evident that specific research findings related to the requested topics are not available in the public domain. While data exists for similar naphthalene-based compounds, the strict focus on "this compound" as per the instructions means that an article detailing the specific applications and performance characteristics outlined below cannot be generated at this time.

The search for documented use in the following areas yielded no specific results for this compound:

Advanced Materials Applications: No studies were found detailing its use in controlled polymerization, nor its specific influence on polymer architecture, thermal stability, or electronic properties.

Chemical Sensors and Probes: There is no available literature on its development or application as a chemical sensor or probe.

Catalysis and Ligand Design: Its role as a ligand for transition metal catalysts or as a scaffold for heterogeneous catalysis is not documented in available research.

Supramolecular Assemblies: There are no specific findings on the formation of supramolecular or self-assembled structures from this compound.

To maintain scientific accuracy and adhere strictly to the provided constraints, an article on "this compound" covering these advanced topics cannot be produced. The information required to create a thorough and informative article as outlined is not present in the accessible scientific literature.

Supramolecular Assemblies and Self-Assembled Structures

Investigation of Intermolecular Interactions and Crystal Engineering

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions, which play a crucial role in the assembly of molecules in the crystal lattice. While specific crystallographic data for this compound is not extensively detailed in the provided search results, the analysis of closely related structures and general principles of crystal engineering allows for an informed discussion of the potential intermolecular forces at play. These interactions are fundamental to understanding the material's properties and for designing new materials with desired structural motifs.

Detailed Research Findings

Research into analogous naphthalene derivatives provides significant insight into the types of interactions that likely govern the crystal structure of this compound. Studies on related compounds highlight the prevalence of specific non-covalent bonds that contribute to the stability and organization of the crystal lattice.

A pertinent example is the crystal structure of 1,4-Bis(4-methoxyphenyl)naphthalene, a compound that shares the core naphthalene and methoxyphenyl groups with the target molecule, differing only in the substitution at the 1-position (a methoxyphenyl group instead of a bromine atom) nih.gov. In the crystal structure of 1,4-Bis(4-methoxyphenyl)naphthalene, the molecules are linked into supramolecular chains by C-H···π interactions nih.gov. These interactions involve hydrogen atoms from the naphthalene or methoxy (B1213986) groups and the π-electron systems of the aromatic rings nih.gov. The pendant 4-methoxyphenyl (B3050149) rings are observed to be splayed out of the plane of the naphthalene ring system, indicating a complex three-dimensional arrangement nih.gov. The molecular packing is consolidated by these C-H···π interactions, leading to the formation of helical supramolecular chains nih.gov.

Furthermore, the bromine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site acs.org. In the context of the target compound, the bromine atom could potentially interact with the oxygen atom of the methoxy group or the π-system of a neighboring aromatic ring. The ability of halogen atoms to form these attractive interactions is a well-documented phenomenon in crystal engineering acs.org.

The competition and cooperation between different types of non-covalent interactions, such as π-π stacking and C-H/π interactions, are critical in determining the final crystal geometry. In some alkoxy-substituted naphthalene derivatives, C-H/π interactions can override π-π stacking, leading to splayed geometries rather than co-facial arrangements of the aromatic rings nih.gov. This suggests that the conformation of the 4-methoxyphenyl group relative to the naphthalene core in this compound will be a result of a delicate balance of these forces.

While direct experimental data on the crystal structure of this compound is not available in the provided search results, the following table summarizes the key intermolecular interactions observed in the analogous compound 1,4-Bis(4-methoxyphenyl)naphthalene, which are anticipated to be relevant for the target molecule nih.gov.

Table 1: Hydrogen-Bond Geometry in an Analogous Naphthalene Derivative (Å, °) nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| C2—H2···Cg1 | 0.93 | 2.76 | 3.531 (4) | 141 |

| C15—H15···Cg2i | 0.93 | 2.96 | 3.737 (4) | 142 |

| C27—H27···Cg3 | 0.93 | 2.81 | 3.610 (4) | 145 |

| D, H, and A represent donor atom, hydrogen atom, and acceptor atom/group, respectively. Cg1, Cg2, and Cg3 are the centroids of aromatic rings. |

The study of various substituted naphthalenes further enriches the understanding of potential interactions. For instance, related compounds such as 1-Bromo-4-fluoronaphthalene sigmaaldrich.com, 1-Bromo-4-(bromomethyl)naphthalene sigmaaldrich.comuni.lu, and 1-Bromo-4-(4-nitrophenyl)naphthalene nih.gov would each exhibit unique packing arrangements due to the specific nature of their substituent groups and the resulting intermolecular forces.

Future Directions and Emerging Research Avenues

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The advancement of synthetic methodologies is crucial for the widespread application of 1-bromo-4-(4-methoxyphenyl)naphthalene. Future research will likely focus on the development of more efficient and sustainable synthetic routes that offer high yields, scalability, and environmental compatibility.

Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of arylnaphthalene scaffolds. nih.gov Future efforts will likely be directed towards the use of more advanced catalytic systems that can operate under milder reaction conditions and with lower catalyst loadings. The exploration of alternative coupling partners and the development of one-pot multi-component reactions will also be key areas of investigation.

In line with the principles of green chemistry, the development of synthetic strategies that minimize waste and utilize renewable resources is a high priority. rsc.org This could involve the use of greener solvents, catalytic systems based on earth-abundant metals, and energy-efficient reaction conditions. The application of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction efficiency and scalability.

Exploration of Multi-functionalization Strategies for Enhanced Material Performance

The inherent functionality of this compound, with its reactive bromo group and electronically tunable arylnaphthalene core, makes it an ideal candidate for multi-functionalization. This approach aims to imbue the molecule with multiple desired properties, leading to the creation of advanced materials with enhanced performance.

For instance, the bromo group can serve as a handle for the introduction of various functional groups through post-synthetic modifications. This could include the attachment of chromophores for optoelectronic applications, bioactive moieties for drug delivery systems, or recognition units for chemical sensors. The methoxy (B1213986) group on the phenyl ring can also be modified to further tune the electronic and steric properties of the molecule.

The development of core-substituted naphthalene (B1677914) diimides (cNDIs) provides a blueprint for how multi-functionalization can lead to materials with tailored properties for applications in organic electronics and supramolecular chemistry. thieme-connect.de By analogy, strategic functionalization of the this compound scaffold could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Rational Design of Derivatives with Precisely Tailored Electronic and Structural Properties

The ability to precisely control the electronic and structural properties of this compound derivatives is essential for their application in advanced materials. Future research will focus on the rational design of new derivatives with tailored properties for specific applications.

Computational modeling, particularly Density Functional Theory (DFT), will play a crucial role in this endeavor. researchgate.netmdpi.com DFT calculations can be used to predict the electronic structure, photophysical properties, and reactivity of new derivatives before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery of new materials with desired properties.

Structure-property relationship studies will also be critical for understanding how modifications to the molecular structure affect the material's performance. rsc.orgresearchgate.net For example, by systematically varying the substituents on the naphthalene core and the phenyl ring, it will be possible to fine-tune the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties of the resulting materials. This knowledge will enable the rational design of materials with optimized performance for specific applications.

Integration into Complex Multi-Component Systems for Advanced Functional Materials

The integration of this compound and its derivatives into complex multi-component systems is a promising avenue for the creation of advanced functional materials. This could involve the formation of supramolecular assemblies, polymers, or hybrid materials.

The ability of naphthalene-based molecules to self-assemble into well-defined nanostructures through non-covalent interactions is well-documented. nih.govnih.gov By designing derivatives with appropriate functional groups, it should be possible to direct the self-assembly of this compound into specific architectures, such as nanofibers, nanotubes, or thin films. These self-assembled materials could find applications in areas such as sensing, catalysis, and drug delivery.

The incorporation of this compound as a building block into polymers can lead to materials with enhanced thermal, mechanical, and electronic properties. mdpi.comrsc.org For example, naphthalene-based polymers have shown promise as catalytic supports for cross-coupling reactions. mdpi.commdpi.com The development of new polymerization methods and the exploration of different polymer architectures will be key areas of future research.

Synergistic Approaches Combining Experimental Synthesis and Advanced Computational Research

The synergy between experimental synthesis and advanced computational research will be a driving force in the future development of materials based on this compound. mdpi.com This integrated approach allows for a deeper understanding of the structure-property relationships that govern the performance of these materials and can guide the rational design of new and improved systems.

Computational studies can provide valuable insights into the reaction mechanisms of synthetic transformations, helping to optimize reaction conditions and improve yields. researchgate.net They can also be used to predict the properties of yet-to-be-synthesized molecules, allowing researchers to prioritize synthetic targets with the most promising characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-4-(4-methoxyphenyl)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between 1-bromo-4-boronic acid naphthalene derivatives and 4-methoxyphenyl halides. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ under controlled conditions to introduce bromine at the naphthalene core .

- Coupling : Employ Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in solvents like toluene/ethanol (3:1) at 80–100°C. Optimize temperature, solvent polarity, and catalyst loading to enhance yield (typically 60–85%) .